molecular formula C22H27FN2O2S B2781930 1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(thiophen-2-yl)ethan-1-one CAS No. 1704533-24-3

1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(thiophen-2-yl)ethan-1-one

Cat. No. B2781930
CAS RN: 1704533-24-3
M. Wt: 402.53
InChI Key: GOHFFTOLQQSMSZ-UHFFFAOYSA-N
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Description

1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(thiophen-2-yl)ethan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FTDP and is a member of the class of piperidines.

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

One significant application is in the field of analytical chemistry, where derivatives of the compound, such as those involving thiophenyl groups, are utilized as fluorogenic labeling reagents. For example, the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid has been explored for HPLC of biologically important thiols like glutathione and cysteine. This approach allows for the selective and rapid detection of thiols, showcasing the compound's utility in enhancing analytical methods (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Fluorogenic Sensing

The compound's derivatives are also applied in the development of fluorogenic sensors. For instance, fluoroionophores derived from diamine-salicylaldehyde (DS) derivatives demonstrate spectral diversity and metal chelation capabilities, especially for zinc ions. This property is utilized in cellular metal staining, highlighting the compound's potential in bioimaging and fluorescence-based applications (Hong, Lin, Hsieh, & Chang, 2012).

Antimicrobial Activity

Furthermore, novel Schiff bases using derivatives of the compound have shown antimicrobial activity. The synthesis of these bases involves interactions with pyrazole-4-carboxaldehyde, revealing the compound's relevance in pharmaceutical research and the development of new antibacterial agents (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).

Material Science and Liquid Crystals

In material science, the compound's derivatives have been studied for their photoalignment properties in nematic liquid crystals. These studies explore how fluoro-substituents and thiophene moieties affect liquid crystal alignment, which is crucial for the development of advanced display technologies (Hegde, Ata Alla, Matharu, & Komitov, 2013).

Drug Discovery and Sigma Ligands

Additionally, the compound's structural analogues have been investigated for their affinity towards sigma receptors, showing significant potential in the development of new therapeutic agents. These studies highlight the compound's versatility in drug discovery, particularly in targeting sigma receptors for neurological and psychiatric conditions (Perregaard, Moltzen, Meier, & Sanchez, 1995).

properties

IUPAC Name

1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O2S/c23-20-5-1-2-6-21(20)27-18-9-13-24(14-10-18)17-7-11-25(12-8-17)22(26)16-19-4-3-15-28-19/h1-6,15,17-18H,7-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHFFTOLQQSMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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